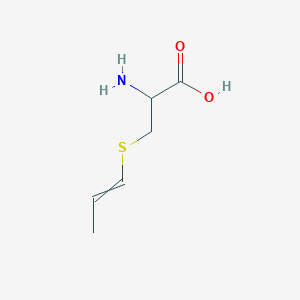![molecular formula C23H26BrN3O2 B14100731 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14100731.png)
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol is a complex organic compound that features a bromophenyl group, a pyrazole ring, and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone. The bromophenyl group is introduced via electrophilic aromatic substitution, and the piperidine moiety is attached through nucleophilic substitution reactions. The final step often involves the etherification of the phenol group with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to reduce the overall environmental impact.
化学反应分析
Types of Reactions
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bromophenyl group and pyrazole ring are crucial for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
- 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
- 2-[4-(4-iodophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol
Uniqueness
The uniqueness of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol lies in its bromophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in applications requiring specific electronic interactions or steric effects.
属性
分子式 |
C23H26BrN3O2 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC 名称 |
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-piperidin-1-ylethoxy)phenol |
InChI |
InChI=1S/C23H26BrN3O2/c1-16-22(17-5-7-18(24)8-6-17)23(26-25-16)20-10-9-19(15-21(20)28)29-14-13-27-11-3-2-4-12-27/h5-10,15,28H,2-4,11-14H2,1H3,(H,25,26) |
InChI 键 |
FRHIJUIGGRJRNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCCCC3)O)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100649.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B14100656.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14100672.png)

![3-[(2-Methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1-ol](/img/structure/B14100687.png)
![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100688.png)
![N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100694.png)
![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14100709.png)
![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100711.png)

![[(2R,3S,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B14100716.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14100728.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14100733.png)
